![molecular formula C16H12N4O6 B2810190 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396881-39-2](/img/structure/B2810190.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H12N4O6 and its molecular weight is 356.294. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of complex organic molecules like the one mentioned often focuses on developing novel synthetic methodologies or understanding the chemistry underlying their structural features. For instance, studies on the synthesis of benzimidazoles, quinoxalines, and benzo(diazepines) derivatives explore various synthetic routes involving condensation reactions, highlighting the versatility of these core structures in medicinal chemistry and material science (M. Ibrahim, 2011)[https://consensus.app/papers/synthetic-utilities-ophenylenediamines-synthetic-ibrahim/999c97cde27d5dca95b0eda0e33d2f6c/?utm_source=chatgpt].
Biological Activities and Applications
Compounds with complex heterocyclic structures exhibit a wide range of biological activities, making them of interest in the development of new therapeutic agents. For example, imidazole derivatives are reviewed for their antitumor activities, suggesting the potential of such structures in designing anticancer drugs (M. Iradyan et al., 2009)[https://consensus.app/papers/imidazole-derivatives-antitumor-activity-review-iradyan/9d79a8a8a13d5376b6ca2ae9795ae42d/?utm_source=chatgpt]. Similarly, the DNA minor groove binder Hoechst 33258 and its analogues demonstrate the importance of minor groove binding in drug design, offering a model for developing novel therapeutic agents targeting DNA (U. Issar & R. Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].
Supramolecular Chemistry and Material Science Applications
The self-assembly and supramolecular properties of benzene-1,3,5-tricarboxamide derivatives highlight their utility in nanotechnology and materials science, demonstrating how structural motifs can influence the formation of one-dimensional nanometer-sized structures with potential applications ranging from polymer processing to biomedical applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt].
Potential CNS Acting Drugs
Functional chemical groups within heterocyclic compounds have been investigated for their potential in synthesizing novel central nervous system (CNS) acting drugs. The exploration of heterocycles containing nitrogen, sulfur, and oxygen for their CNS effects exemplifies the ongoing research in identifying lead molecules for the synthesis of compounds with potential CNS activity (S. Saganuwan, 2017)[https://consensus.app/papers/chemical-groups-likely-become-source-synthesis-novel-saganuwan/2b9dd18b445f51678fd40bd3f3bdf53f/?utm_source=chatgpt].
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(1,2-oxazol-3-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6/c21-14(18-13-3-4-26-19-13)10-6-17-16(23)20(15(10)22)7-9-1-2-11-12(5-9)25-8-24-11/h1-6H,7-8H2,(H,17,23)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIMGRSRSKZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CNC3=O)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)

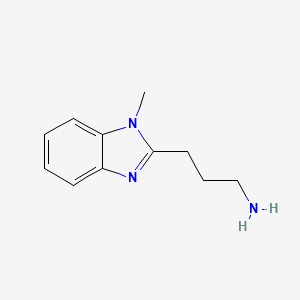

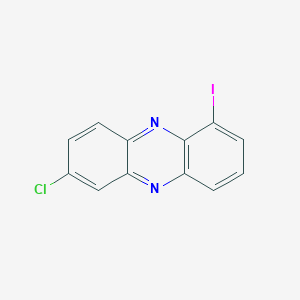
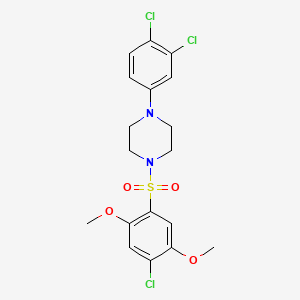
![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)
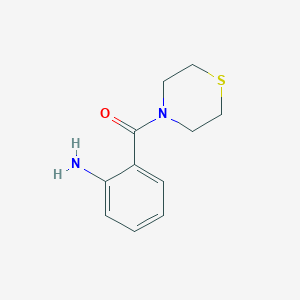
![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

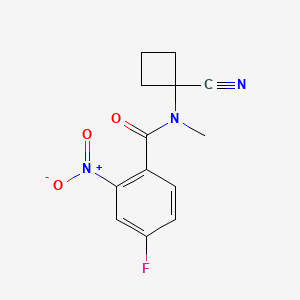
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)